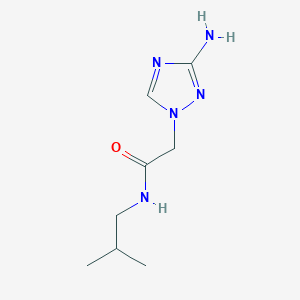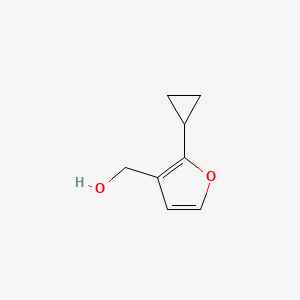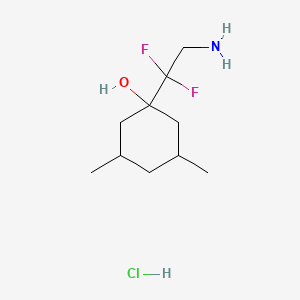
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group attached to the triazole ring and an isopentyl group attached to the acetamide moiety
準備方法
The synthesis of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with isopentylamine in the presence of acetic anhydride. The reaction typically proceeds under mild conditions, and the product is obtained in good yield after purification.
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps can be streamlined to ensure the production of high-purity compound suitable for various applications.
化学反応の分析
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide undergoes various chemical reactions, including:
Oxidation: The amino group on the triazole ring can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form corresponding amines or hydrazines. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles such as halides or alkyl groups. Reagents like alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its triazole ring and amino group make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor. It can interact with specific enzymes and inhibit their activity, making it a valuable tool in biochemical research.
Medicine: Triazole derivatives, including this compound, have been investigated for their potential as antimicrobial and anticancer agents. Their ability to interact with biological targets makes them promising candidates for drug development.
Industry: The compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability and functionality.
作用機序
The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide involves its interaction with specific molecular targets. The amino group on the triazole ring can form hydrogen bonds with target proteins, while the isopentyl group can enhance the compound’s hydrophobic interactions. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, resulting in the compound’s biological effects.
類似化合物との比較
2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-isopentylacetamide can be compared with other triazole derivatives, such as:
3-Amino-1,2,4-triazole: This compound lacks the isopentyl group and has different biological activities. It is commonly used as a herbicide and enzyme inhibitor.
1,2,4-Triazole: The parent compound of the triazole family, it serves as a core structure for many biologically active molecules.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: This compound has a benzoic acid moiety attached to the triazole ring and exhibits different biological properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H17N5O |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C9H17N5O/c1-7(2)3-4-11-8(15)5-14-6-12-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,11,15) |
InChIキー |
GDJFJOSJKMTLIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)CN1C=NC(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(1H-pyrazol-3-yl)cyclopropyl]methanol](/img/structure/B13625853.png)
![6-Amino-4-(methoxymethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B13625858.png)
![(2S)-2-[(2S,3R)-3-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid](/img/structure/B13625863.png)









![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
